2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine
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Overview
Description
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 g/mol . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine typically involves the reaction of 4-benzylpiperazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Azides or thiols.
Scientific Research Applications
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-((4-benzylpiperazin-1-yl)sulfonyl)acetate
- 2-((4-Benzylpiperazin-1-yl)sulfonyl)ethanamine oxalate
Uniqueness
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its sulfonyl group provides a versatile site for chemical modifications, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)sulfonylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c14-6-11-19(17,18)16-9-7-15(8-10-16)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWWIAYQHHCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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